S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate
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Overview
Description
S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate is a chemical compound with the molecular formula C14H12N4O2S2 It is known for its unique structure, which includes a tetrazole ring and a sulfonothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethyl acetate . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the tetrazole ring under basic conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and substituted tetrazole compounds .
Scientific Research Applications
S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The sulfonothioate group can undergo redox reactions, modulating the redox state of the cellular environment .
Comparison with Similar Compounds
Similar Compounds
- S,S-Bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate
- 4-Phenyl-2-((1-phenyl-1H-tetraazol-5-yl)thio)quinoline
- 1-Phenyl-1H-tetrazole-5-thiol
Uniqueness
S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate is unique due to its combination of a tetrazole ring and a sulfonothioate group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
50623-01-3 |
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Molecular Formula |
C14H12N4O2S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonylsulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C14H12N4O2S2/c1-11-7-9-13(10-8-11)22(19,20)21-14-15-16-17-18(14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
HWMPKARRBLRUAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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